6-Ethoxy-2,3-difluorobenzonitrile
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Overview
Description
Preparation Methods
The synthesis of 6-Ethoxy-2,3-difluorobenzonitrile typically involves the reaction of 2,3-difluorobenzonitrile with ethyl alcohol under specific conditions. The reaction is usually catalyzed by a base such as sodium ethoxide. The industrial production methods for this compound may involve similar synthetic routes but on a larger scale, ensuring higher yields and purity .
Chemical Reactions Analysis
6-Ethoxy-2,3-difluorobenzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine group using reagents like lithium aluminum hydride.
Substitution: The fluorine atoms in the compound can be substituted with other nucleophiles under appropriate conditions.
Scientific Research Applications
6-Ethoxy-2,3-difluorobenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Ethoxy-2,3-difluorobenzonitrile involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds with biological molecules, influencing their activity. The ethoxy and difluoro groups can enhance the compound’s lipophilicity, improving its ability to penetrate cell membranes and interact with intracellular targets .
Comparison with Similar Compounds
6-Ethoxy-2,3-difluorobenzonitrile can be compared with other similar compounds such as:
2,3-Difluorobenzonitrile: Lacks the ethoxy group, making it less lipophilic.
6-Methoxy-2,3-difluorobenzonitrile: Contains a methoxy group instead of an ethoxy group, which may alter its reactivity and biological activity.
6-Ethoxy-2,3-dichlorobenzonitrile: Contains chlorine atoms instead of fluorine, which can significantly change its chemical properties and reactivity.
These comparisons highlight the unique properties of this compound, particularly its enhanced lipophilicity and potential biological activities.
Properties
IUPAC Name |
6-ethoxy-2,3-difluorobenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F2NO/c1-2-13-8-4-3-7(10)9(11)6(8)5-12/h3-4H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONRJFNBWFGFTQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C(C=C1)F)F)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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